molecular formula C32H24N2O5 B11558700 5,5'-oxybis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]

5,5'-oxybis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]

Cat. No.: B11558700
M. Wt: 516.5 g/mol
InChI Key: VXSHFHYBNFBRHU-UHFFFAOYSA-N
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Description

5,5’-Oxybis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] is a complex organic compound with the molecular formula C32H24N2O5 It is known for its unique structure, which includes two isoindole-1,3-dione units connected by an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-oxybis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] typically involves the reaction of 2,3-dimethylphthalic anhydride with an appropriate diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5,5’-Oxybis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the isoindole-1,3-dione units to isoindoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the isoindole units.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce isoindoline derivatives.

Scientific Research Applications

5,5’-Oxybis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 5,5’-oxybis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,5’-Oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]
  • 5,5’-Oxybis[2-phenyl-1H-isoindole-1,3(2H)-dione]
  • 5,5’-Oxybis[2-methyl-1H-isoindole-1,3(2H)-dione]

Uniqueness

5,5’-Oxybis[2-(2,3-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] is unique due to the specific positioning of the dimethyl groups on the phenyl rings. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from its similar counterparts.

Properties

Molecular Formula

C32H24N2O5

Molecular Weight

516.5 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)-5-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione

InChI

InChI=1S/C32H24N2O5/c1-17-7-5-9-27(19(17)3)33-29(35)23-13-11-21(15-25(23)31(33)37)39-22-12-14-24-26(16-22)32(38)34(30(24)36)28-10-6-8-18(2)20(28)4/h5-16H,1-4H3

InChI Key

VXSHFHYBNFBRHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC(=C6C)C)C

Origin of Product

United States

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